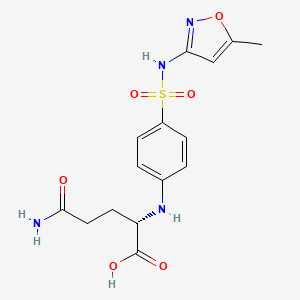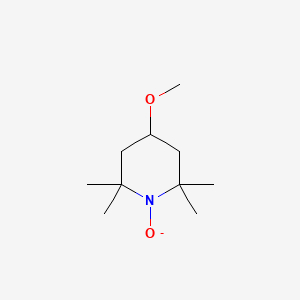
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine and related compounds involves several key steps, including the Mannich reaction, methylation, and oximation. For example, novel oxime esters of this compound were synthesized through a process starting with p-anisaldehyde, followed by condensation, methylation, and conjugation with substituted benzoyl chlorides, resulting in compounds with notable antioxidant and antimicrobial activities (Harini et al., 2014).
Molecular Structure Analysis
Studies involving X-ray crystallography and molecular mechanics calculations have provided insights into the molecular structure of this compound derivatives. For instance, analysis of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives revealed unexpected eclipsed conformations, offering a deeper understanding of the molecular interactions and stability of these compounds (Anderson et al., 1993).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, demonstrating its versatility in synthetic chemistry. For example, it can act as a stoichiometric oxidation reagent in the synthesis of oxoammonium salts and oxyl radicals, which are valuable in oxidative reactions (Mercadante et al., 2013). These compounds serve as metal-free, nontoxic, and environmentally friendly oxidants in various applications.
Physical Properties Analysis
The physical properties of this compound, such as its stability and radical nature, make it a compound of interest for scientific research. Studies on related compounds have shown that certain derivatives exhibit unique physical properties, including the ability to form stable radicals, which are essential for applications in spin-labeling and as fluorescence quenchers in peptide research (Martin et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound, such as its antioxidant and antitumor properties, have been extensively studied. For instance, Metexyl, a stable nitroxide radical of this compound, has shown promising results as an oxygen radical scavenger and apoptosis inducer in vivo, highlighting its potential for further investigations and pharmacological applications (Metodiewa et al., 1999).
Scientific Research Applications
Oxidative Stress and Cellular Response
4-Methoxy-TEMPO, due to its radical nature, has been investigated for its effects on cellular mechanisms such as oxidative stress, DNA damage, and autophagy. For instance, it has been shown to induce cytotoxicity, autophagy, and DNA damage in HepG2 cells through reactive oxygen species (ROS) generation and JNK activation (Zhang et al., 2018).
Interaction with Other Chemicals
The interaction of 4-methoxy-TEMPO with other radicals and compounds like chlorine dioxide has been studied to understand its behavior in various chemical environments. Such studies contribute to the broader understanding of nitroxyl radicals in chemical reactions (Ganiev et al., 2001).
Organic Synthesis and Functionalization
In organic chemistry, 4-methoxy-TEMPO has been utilized in the oxyfunctionalization of ketones, demonstrating its role in synthesizing α-diketones from monoketones, highlighting its versatility in organic synthesis (You-cheng et al., 2010).
Electrochemical Applications
The electrochemical properties of 4-methoxy-TEMPO have been explored for applications such as the synthesis of electrochemically activated compounds. For example, it has been used as an electrochemically activated methylating agent, showcasing its potential in electrochemical methylation reactions (Norcott et al., 2019).
Energy Storage and Battery Technology
4-Methoxy-TEMPO has been investigated for its role in energy storage systems, particularly in Li-O2 batteries. It serves as a redox mediator, enabling efficient oxidation of Li2O2, which could lead to improvements in battery charging processes and overall performance (Hase et al., 2016).
Mechanism of Action
Target of Action
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, also known as 4-Methoxy-TEMPO, is an aminoxyl free radical . It is commonly employed for the oxidation reaction of alcohols, both primary and secondary . Therefore, the primary targets of this compound are alcohols that undergo oxidation reactions.
Mode of Action
The compound interacts with its targets (alcohols) through an oxidation reaction . This interaction results in the conversion of the alcohol to a carbonyl compound .
Result of Action
The molecular effect of the action of this compound is the transformation of alcohols into carbonyl compounds . The cellular effects would depend on the specific role of these alcohols and the resulting carbonyl compounds in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, the compound has been reported to have a pH of 8.2 in a 20 g/l solution in water at 20 °C . This suggests that the compound might be more stable and effective in slightly alkaline conditions.
Future Directions
Biochemical Analysis
Biochemical Properties
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine plays a significant role in biochemical reactions, primarily due to its ability to act as a stable free radical. This compound interacts with various enzymes and proteins, facilitating oxidation reactions. For instance, it is known to catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones . The interaction between this compound and these biomolecules is typically characterized by the transfer of electrons, which is a key aspect of its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an oxidizing agent, it can modulate the redox state of cells, thereby affecting various signaling pathways that are sensitive to oxidative stress . Additionally, this compound has been shown to impact gene expression by altering the activity of transcription factors that respond to changes in the cellular redox environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the oxidation of substrates via electron transfer. This compound can bind to specific sites on enzymes and proteins, facilitating the transfer of electrons and promoting oxidation reactions . Additionally, this compound can inhibit or activate enzymes by modifying their redox state, which in turn affects their catalytic activity and overall function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate oxidative stress and related cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate oxidative stress without causing significant toxicity . At higher doses, it may induce adverse effects, including oxidative damage to tissues and organs. Studies have identified threshold effects, where the beneficial effects of this compound are observed at specific dosage ranges, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. This compound interacts with enzymes such as oxidases and dehydrogenases, facilitating the transfer of electrons and promoting the oxidation of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. The activity of this compound can be influenced by its subcellular distribution, as different cellular environments may affect its redox potential and interactions with biomolecules.
properties
IUPAC Name |
4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWUNHAMWRFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O-])(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915010 | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95407-69-5 | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



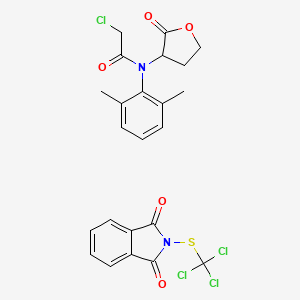
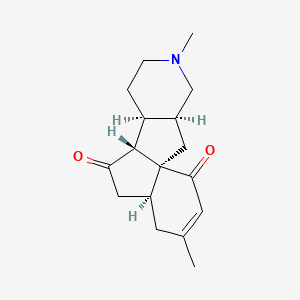
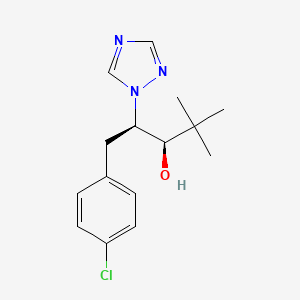
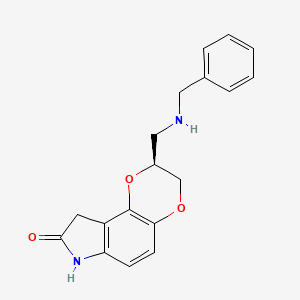

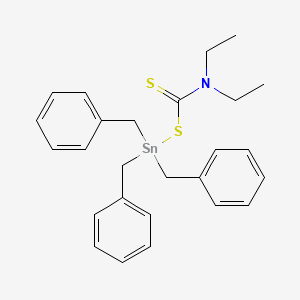

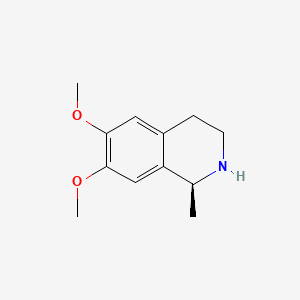
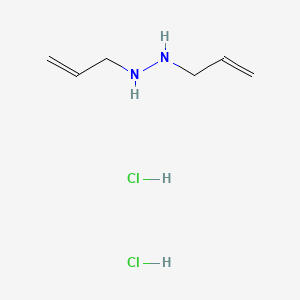

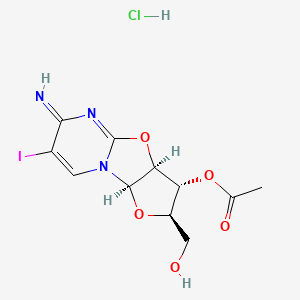

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)
